molecular formula C11H17NO5 B2572214 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 53601-94-8

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B2572214
CAS No.: 53601-94-8
M. Wt: 243.259
InChI Key: AOGHILIGDLQRGI-UHFFFAOYSA-N
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Description

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with ethyl chloroformate and other reagents. The typical synthetic route involves the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through cyclization reactions.

    Introduction of ethyl groups: Ethyl groups are introduced at the 1 and 3 positions of the piperidine ring using ethyl chloroformate in the presence of a base such as triethylamine.

    Oxidation: The resulting intermediate is oxidized to form the 4-oxo group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution reagents: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Hydroxyl derivatives: From reduction reactions.

    Substituted piperidines: From substitution reactions.

    Further oxidized products: From oxidation reactions.

Scientific Research Applications

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:

    Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Biological research: It is used in the study of enzyme interactions and metabolic pathways.

    Industrial applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl 4-hydroxypiperidine-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of an oxo group.

    1,3-Diethyl 4-methylpiperidine-1,3-dicarboxylate: Similar structure but with a methyl group instead of an oxo group.

    1,3-Diethyl 4-aminopiperidine-1,3-dicarboxylate: Similar structure but with an amino group instead of an oxo group.

Uniqueness

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-oxo group allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

diethyl 4-oxopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-16-10(14)8-7-12(6-5-9(8)13)11(15)17-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGHILIGDLQRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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